molecular formula C14H14FNO2S B5210332 N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide

N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B5210332
M. Wt: 279.33 g/mol
InChI Key: RJWCNWNNABAKHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide involves various chemical methods and starting materials. For instance, the synthesis of related sulfonamide compounds employs techniques that might include reactions with secondary sulfonamides and electrophilic fluorinating agents to introduce fluorine atoms or other functional groups (Satyamurthy et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds in the sulfonamide family, including this compound, can be determined using techniques like X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and their electronic interactions, critical for understanding the compound's reactivity and properties. For example, studies on similar sulfonamide structures have shown various supramolecular architectures and hydrogen bonding patterns, which are essential for their chemical behavior (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including fluorination, which alters their chemical properties significantly. The introduction of a fluorine atom, for instance, can enhance the compound's selectivity and reactivity due to fluorine's electronegativity and size. Such modifications are crucial for developing compounds with specific biological or chemical activities (Hashimoto et al., 2002).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. These properties are crucial for its application in drug formulation and material science. Analysis of similar compounds shows that the presence of substituents like fluorine can significantly affect these physical properties by altering intermolecular interactions and molecular stability.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, reactivity with other chemicals, and stability, are influenced by its functional groups. For example, the sulfonamide group contributes to the compound's acidity and hydrogen bonding capabilities, affecting its interactions with biological molecules or other chemicals. Studies on related compounds highlight the importance of these properties in their biological activity and potential as pharmaceutical agents (Ghorab et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide” is not known, sulfonamides are known to inhibit bacterial growth by acting as competitive inhibitors of the enzyme dihydropteroate synthetase .

Future Directions

The future research directions for “N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide” could involve further exploration of its potential biological activities. Given the known properties of sulfonamides and fluorophenyl compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(3-fluorophenyl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-10-6-7-14(11(2)8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWCNWNNABAKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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